molecular formula C17H20N2O3S B2954110 N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034492-54-9

N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Cat. No. B2954110
CAS RN: 2034492-54-9
M. Wt: 332.42
InChI Key: CTQVHEHUKIJIHK-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, commonly known as BTE, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTE is a member of the oxalamide family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

1. Potential in Anti-Cancer and Anti-Viral Therapies

  • Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) explored novel compounds related to Celecoxib, demonstrating anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, similar in some structural aspects to N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, could hint at potential applications in these areas (Küçükgüzel et al., 2013).

  • Anti-Tumor Agents : Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited significant anti-tumor activities. The relevance of thiophene in these compounds might provide insights into the potential of N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide in cancer research (Gomha et al., 2016).

2. Applications in Organic Synthesis and Material Science

  • Copper-Catalyzed Reactions : De et al. (2017) investigated Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst in Goldberg amidation. This study suggests potential use of similar compounds in facilitating complex organic synthesis (De et al., 2017).

  • Polymer Solar Cells : Cheng et al. (2014) used indene-C60 bisadduct in ternary blend polymer solar cells, indicating potential applications of structurally related compounds in renewable energy technologies (Cheng et al., 2014).

3. Pharmacological Properties

  • Orexin Receptor Antagonists : Piccoli et al. (2012) studied the role of orexin receptor mechanisms in compulsive food consumption, suggesting potential pharmaceutical applications for compounds with similar receptor binding characteristics (Piccoli et al., 2012).

Mechanism of Action

properties

IUPAC Name

N'-benzyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(20)15-8-7-14(23-15)9-10-18-16(21)17(22)19-11-13-5-3-2-4-6-13/h2-8,12,20H,9-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQVHEHUKIJIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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